(R)-4-(Benzo[d]thiazol-2-ylmethyl)azetidin-2-one
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Overview
Description
®-4-(Benzo[d]thiazol-2-ylmethyl)azetidin-2-one is a compound that belongs to the class of azetidinones, which are four-membered lactams. This compound is characterized by the presence of a benzo[d]thiazole moiety attached to the azetidinone ring. Azetidinones are known for their biological activities and are often used as building blocks in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(Benzo[d]thiazol-2-ylmethyl)azetidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of benzo[d]thiazole-2-carbaldehyde with an appropriate azetidinone precursor under specific reaction conditions. The reaction typically requires the use of a base, such as sodium hydride, and a solvent, such as dimethylformamide, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of ®-4-(Benzo[d]thiazol-2-ylmethyl)azetidin-2-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
®-4-(Benzo[d]thiazol-2-ylmethyl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various bases and acids to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
®-4-(Benzo[d]thiazol-2-ylmethyl)azetidin-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-4-(Benzo[d]thiazol-2-ylmethyl)azetidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being investigated .
Comparison with Similar Compounds
Similar Compounds
3-(Benzo[d]thiazol-2-ylmethyl)azetidin-3-ol: Similar structure with a hydroxyl group on the azetidinone ring.
2-(Benzo[d]thiazol-2-yl)-3-methoxynaphthalen-1-ol: Contains a benzo[d]thiazole moiety but differs in the attached functional groups.
Uniqueness
®-4-(Benzo[d]thiazol-2-ylmethyl)azetidin-2-one is unique due to its specific structural features, such as the presence of the benzo[d]thiazole moiety and the azetidinone ring. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C11H10N2OS |
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Molecular Weight |
218.28 g/mol |
IUPAC Name |
(4R)-4-(1,3-benzothiazol-2-ylmethyl)azetidin-2-one |
InChI |
InChI=1S/C11H10N2OS/c14-10-5-7(12-10)6-11-13-8-3-1-2-4-9(8)15-11/h1-4,7H,5-6H2,(H,12,14)/t7-/m1/s1 |
InChI Key |
MYYSCHHHGYRXIE-SSDOTTSWSA-N |
Isomeric SMILES |
C1[C@@H](NC1=O)CC2=NC3=CC=CC=C3S2 |
Canonical SMILES |
C1C(NC1=O)CC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
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